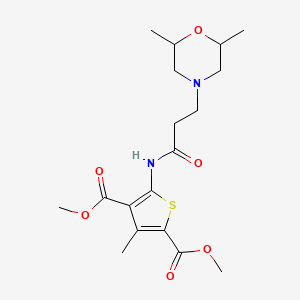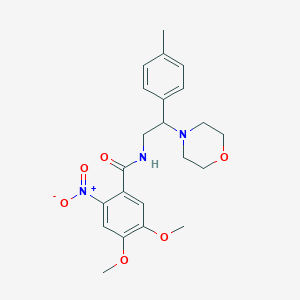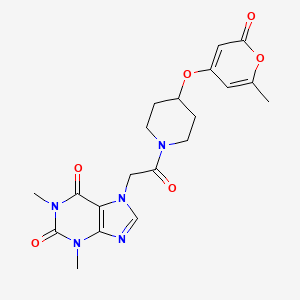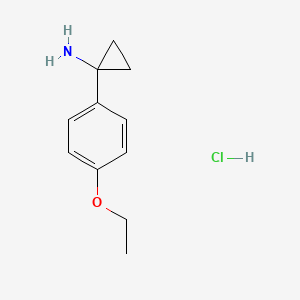![molecular formula C19H18ClNO4 B2630268 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide CAS No. 2034276-70-3](/img/structure/B2630268.png)
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a chlorophenoxy acetamide structure
Mecanismo De Acción
Mode of Action
The mode of action of benzofuran derivatives can vary widely, depending on their specific structures and the biological targets they interact with .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways, again depending on their specific structures and the biological targets they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzofuran derivatives can vary widely, depending on factors such as their specific structures and the route of administration .
Result of Action
The molecular and cellular effects of benzofuran derivatives can include a wide range of outcomes, from antimicrobial activity to anticancer effects .
Action Environment
The action, efficacy, and stability of benzofuran derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Grignard reaction, where the benzofuran is reacted with a suitable Grignard reagent.
Formation of Chlorophenoxy Acetamide: This step involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride, which is then reacted with an amine to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The benzofuran ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced benzofuran derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections and cancer.
Biological Studies: The compound can be used to study the biological activity of benzofuran derivatives and their interactions with various biological targets.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or specific binding affinities.
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound used in photochemotherapy.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide is unique due to its combination of functional groups, which provide a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-19(23,17-10-13-4-2-3-5-16(13)25-17)12-21-18(22)11-24-15-8-6-14(20)7-9-15/h2-10,23H,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKZPRDCOSFOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=C(C=C1)Cl)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2630185.png)
![3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2630186.png)


![Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2630193.png)


![4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2630196.png)

![N-([2,2'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2630199.png)


![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2630205.png)
![5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2630208.png)
